Ketone, 3-(2-aminoethyl)indol-5-YL methyl, hydrochloride
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Overview
Description
Ketone, 3-(2-aminoethyl)indol-5-yl methyl, hydrochloride is a chemical compound with the following structure:
C12H14N2OCl
It contains an indole ring system, which is a significant heterocyclic motif found in various natural products and drugs. Indoles play essential roles in cell biology and exhibit diverse biological properties .
Preparation Methods
Synthetic Routes:: One synthetic route to obtain this compound involves the Fischer indole synthesis. For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) yields the tricyclic indole product. Further transformations can lead to the desired ketone compound .
Industrial Production:: Specific industrial methods for large-scale production of Ketone, 3-(2-aminoethyl)indol-5-yl methyl, hydrochloride are not widely documented. the synthetic route mentioned above can be adapted for industrial purposes.
Chemical Reactions Analysis
Reactions::
Oxidation: The ketone functionality can undergo oxidation reactions.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The aminoethyl group can participate in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:: The major products depend on the specific reaction conditions and substituents present. For instance, reduction of the ketone group would yield the corresponding alcohol.
Scientific Research Applications
Ketone, 3-(2-aminoethyl)indol-5-yl methyl, hydrochloride finds applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on cellular processes.
Medicine: Potential therapeutic applications, although specific uses would require further research.
Industry: Possible applications in materials science or organic synthesis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While Ketone, 3-(2-aminoethyl)indol-5-yl methyl, hydrochloride is unique due to its specific substituents, it shares similarities with other indole derivatives. Some related compounds include indole-3-acetic acid (a plant hormone) and various pharmaceutical indole-based drugs .
Properties
CAS No. |
4682-98-8 |
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Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
1-[3-(2-aminoethyl)-1H-indol-5-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-8(15)9-2-3-12-11(6-9)10(4-5-13)7-14-12;/h2-3,6-7,14H,4-5,13H2,1H3;1H |
InChI Key |
NKRZJYIGPWYIBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC=C2CCN.Cl |
Origin of Product |
United States |
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